4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride
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Overview
Description
4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a methoxy group, a methoxymethoxy group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyphenol, which is commercially available.
Methoxymethylation: The hydroxyl group of 4-methoxyphenol is protected by converting it to a methoxymethyl ether using methoxymethyl chloride and a base such as sodium hydride.
Sulfonylation: The protected phenol is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy and methoxymethoxy groups.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like amines or alcohols can react with the sulfonyl chloride group under basic conditions.
Major Products
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the benzene ring.
Nucleophilic Substitution: Products include sulfonamides or sulfonates, depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based pharmaceuticals.
Material Science: It is used in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Lacks the methoxymethoxy group, making it less reactive in certain nucleophilic substitution reactions.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
Uniqueness
4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methoxymethoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2247105-29-7 |
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Molecular Formula |
C9H11ClO5S |
Molecular Weight |
266.70 g/mol |
IUPAC Name |
4-methoxy-3-(methoxymethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO5S/c1-13-6-15-9-5-7(16(10,11)12)3-4-8(9)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
QEAANLJREMPJGM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)S(=O)(=O)Cl)OC |
Purity |
95 |
Origin of Product |
United States |
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